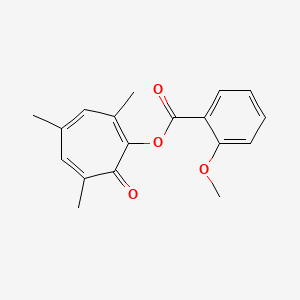

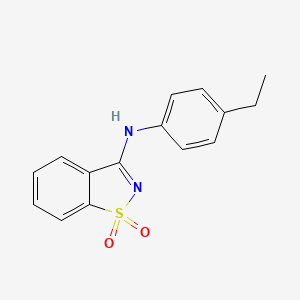

5-(2-methyl-1,3-thiazol-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The compound 5-(2-methyl-1,3-thiazol-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a part of the oxadiazole and thiazole families, known for their versatile chemical properties and applications in various fields. The synthesis of related compounds often involves the condensation of hydrazides with different aldehydes or ketones, followed by cyclization reactions. For instance, the synthesis of oxadiazole derivatives can be achieved through cyclo-condensation of aceto hydrazide with carbon disulfide, followed by S-alkylation in dry acetone (Shelke et al., 2014).

Molecular Structure Analysis The structure of oxadiazole derivatives has been confirmed using various analytical techniques, including IR, 1H NMR, and X-ray diffraction studies. For example, compounds with oxadiazole rings have been characterized, showing the presence of intermolecular hydrogen bonds and π-interactions, contributing to their stability and potential applications (Zhu et al., 2021).

Chemical Reactions and Properties Oxadiazoles and thiazoles undergo various chemical reactions, including Mannich reactions, methylation, and reactions with different amines to form stabilized push-pull systems. These reactions are crucial for modifying the chemical properties and enhancing the biological activities of these compounds (Paepke et al., 2009).

Physical Properties Analysis The physical properties, including thermal stability and impact sensitivity, of oxadiazole derivatives, are significant for their applications in various fields. For instance, compounds combining oxadiazole and tetrazole rings have demonstrated moderate thermal stabilities and insensitivity towards impact, making them suitable for specific industrial applications (Yu et al., 2017).

Chemical Properties Analysis The chemical reactivity and potential applications of oxadiazole and thiazole derivatives are often investigated through spectroscopic studies and quantum chemical calculations. These studies help in understanding the electron distribution, charge transfer, and stabilization mechanisms within the molecules, which are crucial for their applications as chemotherapeutic agents or in material science (Al-Abdullah et al., 2014).

Propiedades

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-6-11-8(5-16-6)10-12-9(13-15-10)7-2-3-14-4-7/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRELFJXAUICVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NC(=NO2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B5663269.png)

![3-(tetrahydrofuran-3-yl)-5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazole](/img/structure/B5663278.png)

![1-[3-(diethylamino)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5663284.png)

![4-(4-chlorophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B5663296.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5663308.png)

![3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5663314.png)

![2-[4-(2-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5663326.png)

![methyl [(6-amino-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5663353.png)